molecular formula C8H5Cl2N B8637562 2,6-Dichloro-4-methylbenzonitrile

2,6-Dichloro-4-methylbenzonitrile

Cat. No. B8637562
M. Wt: 186.03 g/mol
InChI Key: PIQJESZNURVEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-4-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5Cl2N and its molecular weight is 186.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5Cl2N

Molecular Weight

186.03 g/mol

IUPAC Name

2,6-dichloro-4-methylbenzonitrile

InChI

InChI=1S/C8H5Cl2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,1H3

InChI Key

PIQJESZNURVEAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Powdered sodium nitrite (20.8 g, 650 mmol) was added in portions to stirred concentrated sulfuric acid (146 ml) at 5° C. The mixture was stirred 30 minutes at ambient temperature and 30 minutes at 50° C., cooled to 5° C., and treated dropwise with a solution of 2,6-dichloro-4-methylaniline (47.0 g, 267 mmol) in acetic acid (158 ml). The mixture was stirred 3 hours at 15° C., slowly poured into a solution of sodium carbonate (253 g, 2.39 mole), potassium cyanide (93.5 g, 1.44 mole), and nickel (III) chloride hexahydrate (45.4 g, 166 mmol) in water (1.3 L). After gas evolution subsided the mixture was stirred for 1 hour at 35° C., cooled, and extracted with diethyl ether. The combined extracts were washed with water, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was dissolved in dichloromethane and chromatographed on a column of silica gel (300 g) eluted with dichloromethane. After a forerun (600 ml), 1 liter of eluent was collected and evaporated under vacuum. The residue was crystallized from n-hexane (200 ml) to provide 14.8 g 2,6-dichloro-4-methylbenzonitrile. The mother liquor was diluted with diethyl ether and chromatographed on silica gel (500 g) using a preparative high-performance liquid chromatograph to provide 7.3 g of product (total yield: 22.1 g [44%]), m.p. 99°-102° C.
Quantity
20.8 g
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reactant
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146 mL
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reactant
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47 g
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reactant
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158 mL
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solvent
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253 g
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reactant
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93.5 g
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reactant
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Name
Quantity
1.3 L
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solvent
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Name
nickel (III) chloride hexahydrate
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45.4 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Cl[Ni](Cl)Cl
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